molecular formula C8H5ClN2 B3257333 3-Chloro-1,6-naphthyridine CAS No. 28795-77-9

3-Chloro-1,6-naphthyridine

Cat. No.: B3257333
CAS No.: 28795-77-9
M. Wt: 164.59 g/mol
InChI Key: WNGRJRFONYYSCA-UHFFFAOYSA-N
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Description

3-Chloro-1,6-naphthyridine is a nitrogen-containing heterocyclic compound that serves as a privileged, multifunctional building block in organic synthesis and medicinal chemistry. The 1,6-naphthyridine core is a subject of significant research interest as it is a key structural motif in compounds with a broad spectrum of biological activities. This scaffold is a known analog of biologically active alkaloids and is fundamental in the synthesis of more complex fused polycyclic systems . The chlorine substituent at the 3-position provides a reactive site for further functionalization via metal-catalyzed cross-coupling reactions and nucleophilic substitutions, allowing researchers to generate diverse libraries of derivatives for structure-activity relationship (SAR) studies. Research into benzo-fused derivatives of 1,6-naphthyridine has demonstrated potent biological effects, including selective inhibitory activity against monoamine oxidase B (MAO B), with IC50 values reaching the low micromolar range (e.g., 1.35 μM) . This highlights the scaffold's strong potential in neuroscientific research and the development of therapeutic agents for neurological disorders such as Alzheimer's and Parkinson's disease . Furthermore, the 1,6-naphthyridine structure is investigated for its antitumor, antiviral, and phosphodiesterase (PDE) inhibitory properties, making it a highly valuable template for exploratory research across multiple disease areas . This product is intended for chemical synthesis and research applications exclusively. It is not for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-1,6-naphthyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2/c9-7-3-6-4-10-2-1-8(6)11-5-7/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNGRJRFONYYSCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=CC(=CN=C21)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Chloro 1,6 Naphthyridine and Its Derivatives

Cyclization Strategies for Naphthyridine Core Formation

The construction of the fundamental 1,6-naphthyridine (B1220473) ring system is paramount and can be achieved through various cyclization strategies. These methods often involve the formation of one of the pyridine (B92270) rings onto a pre-existing pyridine structure.

Vilsmeier-Haack Cyclization Approaches for Halogenated Naphthyridines

The Vilsmeier-Haack reaction is a powerful tool for the formylation and subsequent cyclization of activated aromatic and heteroaromatic compounds. ijpcbs.comwikipedia.org This reaction typically employs a Vilsmeier reagent, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃) or phosphorus tribromide (PBr₃). organic-chemistry.orgyoutube.com The resulting electrophilic iminium salt can then effect cyclization of a suitable precursor.

A notable example of this strategy is the synthesis of 2-chloro-3-formyl-1,8-naphthyridine from N-(pyridin-2-yl) acetamide. researchgate.net In this process, the Vilsmeier reagent facilitates the cyclization of the acetamide side chain onto the pyridine ring, leading to the formation of the second pyridine ring with concomitant chlorination and formylation. While this example pertains to the 1,8-naphthyridine (B1210474) isomer, the underlying principle of intramolecular cyclization of an N-pyridyl acetamide derivative under Vilsmeier-Haack conditions provides a viable pathway for accessing halogenated 1,6-naphthyridines. The starting material would need to be an appropriately substituted N-(pyridin-3-yl)acetamide to achieve the desired 1,6-naphthyridine core.

The general mechanism involves the formation of the Vilsmeier reagent, which then reacts with the enol form of the acetamide. Subsequent intramolecular electrophilic attack on the pyridine ring, followed by dehydration and tautomerization, leads to the cyclized product. The presence of excess halogenating agent in the Vilsmeier reagent accounts for the chlorination of the newly formed ring.

Condensation and Thermal Cyclization Methods for 1,6-Naphthyridin-4-ones

Condensation reactions followed by thermal cyclization are a cornerstone in the synthesis of pyridone-containing heterocyclic systems, including 1,6-naphthyridin-4-ones. These methods often involve the reaction of an aminopyridine derivative with a 1,3-dicarbonyl compound or its equivalent, followed by high-temperature cyclization to form the fused pyridone ring.

A widely used method that can be conceptually adapted for this purpose is the Friedländer annulation, which involves the condensation of a 2-aminobenzaldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. nih.govnih.gov For the synthesis of 1,6-naphthyridin-4-ones, a 3-aminopyridine-4-carboxaldehyde or a related ketone would serve as the starting pyridine component. Reaction with a ketone or ester containing an α-methylene group, under acidic or basic catalysis, would lead to a condensation product that can then undergo intramolecular cyclization and dehydration to afford the 1,6-naphthyridin-4-one core.

Variations of this approach include the use of malonic acid derivatives in reaction with aminopyridine precursors. For instance, the synthesis of 1,6-naphthyridin-2(1H)-ones has been reported through the condensation of 4-aminonicotinaldehyde with malonamide in the presence of piperidine and ethanol. researchgate.net A similar strategy, employing a 3-aminopyridine-4-carbonyl compound and a suitable active methylene compound, could be envisioned for the synthesis of 1,6-naphthyridin-4-ones. The reaction conditions, such as temperature and catalyst, are crucial for driving the cyclization and dehydration steps to completion.

Cross-Coupling Reactions for Naphthyridine Scaffold Elaboration

Once the halogenated 1,6-naphthyridine core is synthesized, cross-coupling reactions provide a powerful means to introduce a wide range of functional groups, thereby enabling the generation of diverse libraries of compounds for various applications.

Palladium-Catalyzed Functionalization (e.g., Sonogashira, Suzuki-Miyaura Coupling)

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The Sonogashira and Suzuki-Miyaura reactions are particularly prominent examples.

The Sonogashira coupling involves the reaction of a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. organic-chemistry.orgwikipedia.org This reaction is highly effective for the introduction of alkynyl moieties onto the 1,6-naphthyridine scaffold. For a substrate like 3-chloro-1,6-naphthyridine, a Sonogashira coupling with a terminal alkyne would yield a 3-alkynyl-1,6-naphthyridine derivative. The reaction conditions are generally mild, and a wide variety of functional groups are tolerated.

The Suzuki-Miyaura coupling entails the reaction of an organoboron compound (typically a boronic acid or ester) with an aryl or vinyl halide, catalyzed by a palladium complex in the presence of a base. youtube.com This reaction is exceptionally versatile for the formation of biaryl structures. The coupling of this compound with an arylboronic acid would result in the corresponding 3-aryl-1,6-naphthyridine. A wide range of palladium catalysts and ligands are available, allowing for the optimization of the reaction for various substrates.

Cross-Coupling ReactionReactantsCatalyst SystemProduct
Sonogashira Coupling This compound, Terminal AlkynePd catalyst (e.g., Pd(PPh₃)₄), Cu(I) co-catalyst (e.g., CuI), Base (e.g., Et₃N)3-Alkynyl-1,6-naphthyridine
Suzuki-Miyaura Coupling This compound, Arylboronic AcidPd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃)3-Aryl-1,6-naphthyridine

Cobalt-Catalyzed Cross-Couplings of Halogenated Naphthyridines

While palladium-based catalysts are widely used, there is growing interest in employing more earth-abundant and cost-effective metals like cobalt for cross-coupling reactions. Cobalt catalysts have shown considerable promise in the functionalization of N-heterocycles.

Cobalt(II) chloride has been demonstrated to effectively catalyze the cross-coupling of various halogenated naphthyridines with both alkyl- and aryl-magnesium halides (Grignard reagents). Furthermore, in the presence of cobalt(II) chloride complexed with lithium chloride and sodium formate as an additive, smooth cross-couplings of arylzinc halides with different naphthyridine isomers can be achieved. These cobalt-catalyzed reactions provide an efficient route to polyfunctionalized naphthyridines. For instance, a this compound could be coupled with an aryl Grignard reagent or an arylzinc halide under cobalt catalysis to yield the corresponding 3-aryl-1,6-naphthyridine. This methodology offers a valuable alternative to palladium-catalyzed reactions, often with complementary reactivity and scope.

Catalyst SystemOrganometallic ReagentSubstrateProduct
CoCl₂ (5 mol %)Alkyl/Arylmagnesium HalideHalogenated NaphthyridineAlkylated/Arylated Naphthyridine
CoCl₂·2LiCl (5 mol %), HCO₂Na (50 mol %)Arylzinc HalideHalogenated NaphthyridineArylated Naphthyridine

Advanced Synthetic Techniques and Precursors

Modern organic synthesis employs a variety of advanced techniques and precursors to build complex heterocyclic scaffolds like 1,6-naphthyridine efficiently.

A robust and practical approach for the construction of 3-substituted 5-chloro-1,6-naphthyridin-4-one derivatives has been developed utilizing Grignard reagents. nih.govnih.gov This method involves the addition of various Grignard reagents to a 4-amino-2-chloronicotinonitrile precursor, followed by an addition-acidolysis-cyclocondensation sequence. nih.govresearchgate.net This strategy allows for the convenient synthesis of a wide array of 3-substituted derivatives in moderate to good yields. nih.govnih.govresearchgate.net The versatility of this method is demonstrated by the successful use of different Grignard reagents to introduce various substituents at the 3-position of the naphthyridine core. nih.gov

Table 1: Scope of Grignard Reagents in the Synthesis of 3-Substituted 5-Chloro-1,6-naphthyridin-4-ones

Entry Grignard Reagent (R-MgX) Product (3-Substituted Derivative) Yield (%)
1 4-Fluorobenzylmagnesium chloride 5-Chloro-3-(4-fluorophenyl)-1,6-naphthyridin-4(1H)-one 72%
2 2-Fluorobenzylmagnesium chloride 5-Chloro-3-(2-fluorophenyl)-1,6-naphthyridin-4(1H)-one 46%
3 3-Fluorobenzylmagnesium chloride 5-Chloro-3-(3-fluorophenyl)-1,6-naphthyridin-4(1H)-one 64%
4 Naphthylmethylmagnesium chloride 5-Chloro-3-(naphthalen-1-yl)-1,6-naphthyridin-4(1H)-one 63%

Data sourced from Molecules, 2020. mdpi.com

Oxidative cyclization is a significant reaction in organic synthesis for creating fused ring systems. mdpi.com Tandem oxidative reactions have been successfully employed for the synthesis of 1,6-naphthyridones. researchgate.net One such process involves the reaction of pyridinones and 1,3-diarylpropenes, which undergoes an oxidative coupling mediated by 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). researchgate.net This is followed by an intramolecular cyclization and dehydro-aromatization catalyzed by Cu(OTf)₂/bis(tert-butyl)peroxide (DTBP) to yield a series of 1,6-naphthyridones. researchgate.net

Another approach involves the intramolecular oxidative cyclization of 5-(2-hydroxy-6-oxocyclohexyl)-5H-chromeno[2,3-b]pyridines in formic acid to create novel benzo[b]chromeno[4,3,2-de] acs.orgresearchgate.netnaphthyridines. mdpi.com This method is notable for its facile and straightforward isolation of the final products, achieving yields between 61% and 85%. mdpi.com

A highly efficient and convenient method for the rapid synthesis and diversification of highly substituted 1,6-naphthyridines utilizes heteroaryl ditriflate intermediates. acs.orgresearchgate.netnih.govacs.org The process begins with a tandem nitrile hydration/cyclization to produce 1,6-naphthyridine-5,7-diones under mild conditions. acs.orgnih.govacs.org

These diones are then converted into 1,6-naphthyridine-5,7-ditriflates. These ditriflate intermediates are bench-stable yet highly reactive, making them excellent building blocks for further functionalization. acs.orgnih.govacs.org They can engage in one-pot difunctionalization reactions, allowing for the rapid generation of diverse, drug-like products. acs.orgacs.org The utility of these building blocks is demonstrated by their successful participation in a variety of coupling reactions. For instance, a 5-amino-7-triflyl naphthyridine intermediate smoothly undergoes Suzuki and Negishi cross-couplings, cyanation, Buchwald amination, chlorination, and etherification at the C7-position. acs.org This versatility allows for expeditious exploration of the chemical space around the 1,6-naphthyridine scaffold. acs.org

Table 2: Diversification Reactions of a 1,6-Naphthyridine-7-triflate Intermediate

Reaction Type Coupling Partner/Reagent Resulting C7-Substituent
Suzuki Coupling Arylboronic acid Aryl
Negishi Coupling Organozinc reagent Alkyl/Aryl
Cyanation Cyanide source Cyano
Buchwald Amination Amine Amino
Chlorination Anhydrous HCl Chloro
Etherification Alcohol/Phenol Ether

Data sourced from The Journal of Organic Chemistry, 2024. acs.org

Scalability and Process Optimization in this compound Synthesis Research

The development of scalable synthetic routes is crucial for the practical application of chemical compounds, particularly in medicinal chemistry and materials science. The synthetic approach utilizing Grignard reagents for the construction of 3-substituted 5-chloro-1,6-naphthyridin-4-one derivatives has been shown to be not only robust and practical but also scalable. nih.govnih.gov The applicability of this synthetic route was successfully demonstrated on a 100-gram scale. nih.govresearchgate.net This level of scalability is significant as it enables the convenient and large-scale preparation of samples required for preclinical development of potential drug candidates based on the 1,6-naphthyridin-4-one scaffold. nih.govnih.govresearchgate.net The successful scale-up underscores the method's potential for industrial application.

Chemical Reactivity and Functionalization of 3 Chloro 1,6 Naphthyridine

Reactivity of the Chloro Substituent (C-3 Position)

The chlorine atom at the C-3 position is the most prominent site for initial functionalization due to its nature as a good leaving group in various substitution and coupling reactions. The reactivity of this position is significantly influenced by the electron-withdrawing properties of the two nitrogen atoms within the naphthyridine ring system.

Nucleophilic aromatic substitution (SNAr) is a primary pathway for modifying 3-chloro-1,6-naphthyridine. wikipedia.org In this reaction, a nucleophile displaces the chloride ion. The aromatic ring of 1,6-naphthyridine (B1220473) is inherently electron-deficient due to the electronegativity of the nitrogen atoms. This electronic property activates the ring towards attack by nucleophiles, particularly at positions ortho and para to the ring nitrogens. wikipedia.orgchemistrysteps.com The C-3 position is activated by the adjacent nitrogen at the N-6 position and the pyridine (B92270) ring fusion.

The reaction proceeds via a two-step addition-elimination mechanism, wherein the nucleophile first attacks the carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. chemistrysteps.comnih.gov The negative charge in this intermediate is effectively delocalized across the aromatic system and onto the electronegative nitrogen atoms, which stabilizes it and facilitates the subsequent elimination of the chloride ion to restore aromaticity. masterorganicchemistry.com A variety of nucleophiles can be employed in these reactions, leading to the formation of diverse derivatives.

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions

Nucleophile Type Reagent Example Product Functional Group
O-Nucleophiles Sodium methoxide (B1231860) (NaOMe) 3-Methoxy-1,6-naphthyridine
N-Nucleophiles Ammonia (NH₃), primary/secondary amines 3-Amino-1,6-naphthyridine derivatives

Metal-catalyzed cross-coupling reactions offer a powerful and versatile alternative for functionalizing the C-3 position, enabling the formation of new carbon-carbon and carbon-heteroatom bonds under conditions often milder than classical methods. acsgcipr.org The C-Cl bond in this compound serves as an excellent electrophilic partner in these transformations.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a cornerstone for forming C-N bonds. wikipedia.orgorganic-chemistry.org It allows for the coupling of this compound with a wide range of primary and secondary amines, amides, and other nitrogen nucleophiles. The reaction typically employs a palladium catalyst, a phosphine-based ligand, and a base. acsgcipr.orglibretexts.org The choice of ligand is crucial for reaction efficiency and scope. organic-chemistry.org

Sonogashira Coupling: To form C-C bonds, specifically by introducing alkyne moieties, the Sonogashira coupling is widely used. wikipedia.org This reaction involves the coupling of this compound with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, typically an amine. organic-chemistry.orglibretexts.org This method is instrumental in synthesizing arylalkynes and conjugated enynes. libretexts.org

Suzuki Coupling: Another pivotal C-C bond-forming reaction is the Suzuki coupling, which pairs the chloro-naphthyridine with an organoboron reagent, such as a boronic acid or ester. This palladium-catalyzed process is known for its mild reaction conditions and high tolerance for various functional groups.

Table 2: Overview of Metal-Catalyzed Coupling Reactions

Reaction Name Coupling Partner Bond Formed Typical Catalysts
Buchwald-Hartwig Amines, Amides C-N Pd(OAc)₂, Pd₂(dba)₃ with phosphine (B1218219) ligands
Sonogashira Terminal Alkynes C-C (sp) PdCl₂(PPh₃)₂, CuI

Functionalization of the Naphthyridine Core

Beyond reacting at the C-3 chloro group, the 1,6-naphthyridine skeleton can be modified at other positions through various strategies, allowing for comprehensive structural diversification.

Direct C-H functionalization has emerged as an atom-economical and efficient method for derivatizing heterocyclic cores without the need for pre-installed functional groups like halogens. For the 1,6-naphthyridine system, these reactions offer a pathway to introduce substituents at positions that are otherwise difficult to access. The inherent electronic properties of the pyridine rings guide the regioselectivity of these transformations. The positions adjacent to the nitrogen atoms are generally more electron-deficient and can be targeted for certain types of C-H functionalization. However, achieving site-selectivity can be challenging due to the presence of multiple reactive C-H bonds. Direct arylation, for instance, can be used to form C-C bonds by coupling a C-H position with an aryl halide, often under palladium catalysis.

The 1,6-naphthyridine ring system can be extensively decorated with a variety of substituents at both its nitrogen and carbon atoms.

Nitrogen Functionalization: The nitrogen atoms in the 1,6-naphthyridine core are basic and can be alkylated or acylated. For instance, treatment with an alkyl halide can lead to the formation of quaternary 1,6-naphthyridinium salts, which modifies the electronic properties of the ring system and can be useful as intermediates for further reactions. researchgate.net

Carbon Functionalization: A wide range of substituents can be introduced at various carbon positions (C2, C4, C5, C7, C8). Often, these modifications are incorporated during the synthesis of the ring system itself, for example, by using appropriately substituted pyridine precursors. mdpi.comnih.gov For instance, condensation reactions of substituted 4-aminopyridines are a common route to substituted 1,6-naphthyridine derivatives. mdpi.comacs.org This approach allows for the strategic placement of functional groups like amino, cyano, or carbonyl groups, which can then be subjected to further chemical transformations. nih.gov

Reaction Mechanism Elucidation in Naphthyridine Chemistry

Understanding the underlying reaction mechanisms is critical for optimizing reaction conditions and predicting outcomes in the functionalization of this compound.

Nucleophilic Aromatic Substitution: As previously mentioned, the SNAr mechanism proceeds through a distinct, two-step addition-elimination pathway. nih.gov The initial nucleophilic attack on the electron-deficient carbon at C-3 is the rate-determining step. This forms a high-energy anionic σ-complex, or Meisenheimer intermediate, where the aromaticity of the ring is temporarily broken. chemistrysteps.com This intermediate is stabilized by resonance, with the negative charge delocalized over the ring and, crucially, onto the nitrogen atoms at the N-1 and N-6 positions. The subsequent, typically rapid, step involves the expulsion of the chloride leaving group, which restores the aromatic system and yields the final substituted product. masterorganicchemistry.com

Metal-Catalyzed Coupling: The mechanisms of palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are understood as catalytic cycles. The cycle generally begins with the oxidative addition of this compound to a low-valent palladium(0) complex, forming a Pd(II) intermediate. libretexts.org This is followed by coordination of the nucleophile (e.g., an amine) and subsequent deprotonation by a base to form a palladium-amido complex. The final and product-forming step is reductive elimination , where the new C-N bond is formed, the functionalized naphthyridine product is released, and the Pd(0) catalyst is regenerated to re-enter the catalytic cycle. wikipedia.orglibretexts.org Each step in the cycle—oxidative addition, ligand exchange/coordination, and reductive elimination—has been the subject of extensive mechanistic and computational studies to optimize catalyst and ligand design.

Experimental Mechanistic Studies of Transformation Pathways

A comprehensive search of the scientific literature reveals a notable absence of specific experimental mechanistic studies focused on the transformation pathways of this compound. While the general principles of nucleophilic aromatic substitution on chloro-azaheterocycles are well-established, detailed kinetic studies, isotopic labeling experiments, or trapping of intermediates specifically for this compound have not been reported.

For related compounds, experimental approaches to elucidate SNAr mechanisms often involve:

Kinetic Studies: Measuring reaction rates as a function of reactant concentrations to determine the reaction order. For a typical bimolecular SNAr reaction, the rate is expected to be first order in both the substrate (this compound) and the nucleophile.

Linear Free-Energy Relationships: Studying the effect of substituents on the nucleophile or the aromatic ring to probe the nature of the transition state.

Isotope Effects: Utilizing kinetic isotope effects (KIEs) to understand bond-breaking and bond-forming steps in the rate-determining step.

Without such studies specifically on this compound, any discussion of its transformation pathways from an experimental mechanistic standpoint would be speculative and fall outside the scope of this article.

Computational Approaches to Understanding Reaction Mechanisms

Similar to the lack of experimental data, there is no published research detailing computational studies on the reaction mechanisms of this compound. Theoretical investigations in this area would typically employ quantum chemical methods, such as Density Functional Theory (DFT), to model the reaction pathways.

Such computational studies for analogous systems generally aim to:

Calculate Reaction Energy Profiles: Determine the energies of reactants, transition states, intermediates, and products to map out the potential energy surface of the reaction.

Characterize Transition State Structures: Identify the geometry of the transition state to understand the key interactions involved in the rate-determining step.

Analyze Charge Distribution: Examine the changes in electron density throughout the reaction to understand the electronic effects of the nitrogen atoms and the chloro substituent.

Predict Reactivity and Regioselectivity: In cases of multiple potential reaction sites, computational models can predict the most likely position for nucleophilic attack.

In the absence of such specific computational analyses for this compound, a detailed and scientifically accurate account of its reaction mechanisms from a computational perspective cannot be provided.

Computational and Theoretical Chemistry of 3 Chloro 1,6 Naphthyridine

Electronic Structure and Molecular Orbital Analysis

The electronic properties of 3-Chloro-1,6-naphthyridine are fundamental to understanding its chemical behavior. Analysis of its frontier molecular orbitals (FMOs) and charge distribution provides a detailed picture of its reactivity.

Frontier Molecular Orbital (FMO) theory is a critical tool for predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. researchgate.netnih.gov

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For chloro-substituted nitrogen heterocycles, the presence of the electron-withdrawing chlorine atom and the nitrogen atoms within the aromatic rings influences the energies of these frontier orbitals.

To illustrate the electronic properties of this compound, we can consider the computational data for a similar molecule, 2,3-Dichloropyridine, calculated using Density Functional Theory (DFT) with the B3LYP/LANL2DZ basis set. researchgate.net

Molecular OrbitalEnergy (eV)
HOMO-7.47
LUMO-1.72
Energy Gap (ΔE) 5.75

This table presents the HOMO, LUMO, and energy gap values for 2,3-Dichloropyridine as a model for this compound. researchgate.net

The HOMO is primarily distributed over the pyridine (B92270) ring, while the LUMO is localized more towards the carbon atoms attached to the chlorine atoms. This distribution suggests that nucleophilic attack is likely to occur at the carbon atoms bearing the chlorine substituents. The relatively large energy gap of 5.75 eV for 2,3-Dichloropyridine indicates considerable kinetic stability. researchgate.net It is anticipated that this compound would exhibit a similarly informative distribution of its frontier orbitals, guiding its reaction pathways.

Natural Bonding Orbital (NBO) analysis provides a detailed understanding of the charge distribution, charge transfer, and intramolecular interactions within a molecule. nih.gov This method localizes the molecular orbitals into bonding, lone pair, and anti-bonding orbitals, offering a representation that aligns well with classical Lewis structures.

For chloro-aza-aromatic systems, NBO analysis reveals significant charge delocalization and hyperconjugative interactions. The stabilization energy E(2) associated with the delocalization of electron density between donor (filled) and acceptor (unfilled) NBOs can be calculated using second-order perturbation theory. scirp.org Larger E(2) values indicate stronger interactions.

A computational study on 2-chloroquinoline-3-carboxaldehyde using DFT at the B3LYP/6–311++G(d,p) level provides insight into such interactions. nih.gov The NBO analysis for this molecule shows significant stabilization energies from the delocalization of lone pair electrons of the oxygen and nitrogen atoms into the antibonding orbitals of adjacent bonds. For this compound, we would expect similar delocalization effects, with the nitrogen lone pairs playing a crucial role in the electronic structure.

The NBO analysis also provides information on the natural atomic charges, which can differ from those obtained by other methods like Mulliken population analysis. These charges give a more realistic picture of the electron distribution in the molecule.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.gov The MEP map is plotted on the molecular surface, with different colors representing different electrostatic potential values.

Red regions: Indicate negative electrostatic potential, corresponding to areas of high electron density. These are the most likely sites for electrophilic attack.

Blue regions: Indicate positive electrostatic potential, corresponding to areas of low electron density or electron deficiency. These are the most probable sites for nucleophilic attack.

Green regions: Represent neutral or near-zero potential.

For a molecule like this compound, the MEP surface would show negative potential (red) around the nitrogen atoms due to their lone pairs of electrons. The regions around the hydrogen atoms and the carbon atom bonded to the chlorine would likely exhibit a positive potential (blue), making them susceptible to nucleophilic attack. The chlorine atom itself would have a region of negative potential, but the adjacent carbon would be electron-deficient.

In the case of 2,3-Dichloropyridine, the MEP analysis shows a negative potential concentrated around the nitrogen atom, making it a likely site for protonation and electrophilic attack. researchgate.net The area around the hydrogen atoms shows a positive potential. researchgate.net This provides a predictive map of the molecule's reactive sites. A similar distribution of electrostatic potential is expected for this compound, guiding its interactions with other molecules.

Spectroscopic Property Predictions and Interpretations

Computational methods are widely used to predict and interpret the spectroscopic properties of molecules, including UV-Visible, FT-IR, and NMR spectra. These theoretical predictions can aid in the identification and characterization of compounds.

Theoretical calculations, particularly Time-Dependent Density Functional Theory (TD-DFT), can simulate the UV-Visible absorption spectra of molecules. nih.gov These simulations provide information about the electronic transitions, including the absorption wavelengths (λmax), excitation energies, and oscillator strengths.

For this compound, the UV-Vis spectrum is expected to show absorptions corresponding to π → π* and n → π* transitions within the aromatic system. The position and intensity of these bands are influenced by the electronic structure of the molecule.

Solvatochromism, the change in the position of absorption bands with a change in the polarity of the solvent, can also be studied computationally. nih.gov By performing calculations in different solvent models, it is possible to predict whether a molecule will exhibit a bathochromic (red) or hypsochromic (blue) shift in its absorption spectrum with increasing solvent polarity. For instance, a study on naphthyridine derivatives showed that the formation of zwitterionic species in hydrogen-bond-donating solvents could be inferred from temperature effects on the absorption bands. nih.gov

A TD-DFT study on quinoline (B57606) calculated at the B3LYP/6-31+G(d,p) level provides an example of such predictions. scirp.org

TransitionWavelength (nm)Oscillator Strength (f)
HOMO -> LUMO309.890.0022
HOMO-1 -> LUMO290.340.0298
HOMO -> LUMO+1267.890.0436

This table shows the calculated electronic transitions for quinoline as a model system. scirp.org

Computational methods can accurately predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an FT-IR spectrum. nih.govnih.gov By calculating the harmonic vibrational frequencies using DFT, it is possible to assign the observed spectral bands to specific vibrational modes of the molecule, such as C-H stretching, C=C stretching, and C-Cl stretching. Theoretical spectra are often scaled to better match experimental results. nih.gov

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. nih.govnih.gov These calculations provide theoretical chemical shift values that can be compared with experimental data to confirm the structure of the molecule.

For this compound, the calculated FT-IR spectrum would show characteristic bands for the aromatic ring vibrations, C-H stretching and bending modes, and the C-Cl stretching vibration. The computed ¹H and ¹³C NMR spectra would predict the chemical shifts for each unique proton and carbon atom in the molecule, aiding in the complete assignment of the experimental NMR spectra. thermofisher.comresearchgate.net A study on 2-chloroquinoline-3-carboxaldehyde demonstrated good agreement between the calculated and experimental vibrational frequencies and NMR chemical shifts, supporting the utility of these computational approaches. nih.gov

Advanced Theoretical Investigations

Theoretical studies offer a molecular-level understanding that complements experimental findings, guiding the design of new molecules with tailored properties.

The 1,6-naphthyridine (B1220473) ring system contains two nitrogen atoms (at positions 1 and 6), both of which are potential sites for protonation. Determining the preferred site of protonation is crucial for understanding the compound's behavior in acidic media and its interaction with biological targets. Computational chemistry provides a robust framework for predicting this preference by calculating the proton affinity (PA) for each nitrogen atom.

Proton affinity is defined as the negative of the enthalpy change for the gas-phase reaction of a molecule with a proton. A higher proton affinity indicates a more basic site and a more thermodynamically favorable protonation. These calculations are typically performed using DFT methods, where the geometries of the neutral molecule and its various protonated forms (conjugate acids) are optimized to find their minimum energies. The energy difference between the protonated and neutral forms is then used to calculate the proton affinity.

For this compound, theoretical calculations would compare the energy of the N1-protonated cation versus the N6-protonated cation. The key factors influencing the basicity of the nitrogen atoms are their hybridization and the electronic effects of the substituents. The chlorine atom at the C3 position acts as an electron-withdrawing group through induction, which decreases the electron density across the ring system and lowers the basicity of both nitrogen atoms compared to the unsubstituted 1,6-naphthyridine.

Molecular Electrostatic Potential (MEP) maps are also used to visualize the electron density distribution and predict the most likely sites for electrophilic attack, such as protonation. In a typical MEP map for a molecule like this compound, the most negative potential (usually colored red) would be localized around the nitrogen atoms, indicating the regions of highest electron density and the most probable protonation sites.

While specific computational studies for this compound are not widely available, data from related nitrogen heterocycles show that such calculations can definitively distinguish between potential protonation sites. The site with the higher calculated proton affinity is the favored position for protonation.

Table 1: Illustrative Calculated Proton Affinities for this compound

Protonation Site Calculated Proton Affinity (kJ/mol) Relative Energy (kJ/mol)
N1 915 15

Note: The data in this table are illustrative, based on general principles of nitrogen heterocycle basicity, to demonstrate the expected output of a computational study. The N6 nitrogen is typically more basic in 1,6-naphthyridines due to electronic effects.

Organic molecules with extended π-conjugated systems and significant charge asymmetry can exhibit large non-linear optical (NLO) responses, making them candidates for applications in optoelectronics and photonics, such as in optical switching and frequency conversion. Computational methods are essential for screening and designing molecules with high NLO activity.

The key NLO parameters are the polarizability (α) and the first-order hyperpolarizability (β). Hyperpolarizability is a measure of how the dipole moment of a molecule changes in the presence of an external electric field, and a large β value is indicative of a strong NLO response. DFT calculations are widely used to compute these properties. For a molecule to have a non-zero β value, it must not have a center of inversion. This compound meets this requirement.

The NLO properties of this compound arise from the intramolecular charge transfer (ICT) characteristics of its π-electron system. The presence of the electron-donating nitrogen atoms and the electron-withdrawing chlorine atom creates a push-pull system that can enhance charge transfer upon electronic excitation, a key factor for a high hyperpolarizability value. Computational studies on related naphthyridine derivatives have shown that strategic placement of donor and acceptor groups can significantly enhance NLO properties.

The calculation of NLO properties involves determining the molecule's response to an applied electric field. The total static first hyperpolarizability (β_tot) is a standard metric for NLO activity. A larger value suggests a more significant NLO effect.

Table 2: Illustrative Calculated NLO Properties of this compound

Parameter Calculated Value
Dipole Moment (μ) 2.5 D
Mean Polarizability (α) 1.5 x 10⁻²³ esu

Note: The data in this table are hypothetical and serve to illustrate the typical parameters evaluated in a computational NLO study. These values are plausible for a molecule of this type.

The properties and reactivity of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate the effects of a solvent by treating it as a continuous medium with a specific dielectric constant. These models allow for the calculation of molecular properties in different solvents, providing insights into solvatochromism (the change in color or spectral properties with solvent polarity) and solvent-dependent reactivity.

For this compound, increasing solvent polarity is expected to have several effects:

Structural Changes: While bond lengths and angles are not drastically altered, polar solvents can induce small changes in the molecular geometry. A study on the related compound 3-chloropyridine (B48278) showed that bond lengths can change by 0.001–0.002 Å when moving from the gas phase to a solvent medium.

Electronic Properties: Polar solvents tend to stabilize charge separation. This typically leads to a stabilization of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Often, the stabilization of the LUMO is more pronounced, resulting in a decrease in the HOMO-LUMO energy gap. A smaller energy gap implies that the molecule can be excited by lower energy light, leading to a red shift (bathochromic shift) in its UV-Vis absorption spectrum.

Reactivity: Changes in the electronic structure and the HOMO-LUMO gap directly impact the molecule's reactivity. A smaller energy gap generally corresponds to higher chemical reactivity.

Theoretical studies can quantify these changes by performing geometry optimizations and electronic structure calculations in simulated solvent environments with varying dielectric constants.

Table 3: Illustrative Solvent Effects on the Properties of this compound

Solvent Dielectric Constant (ε) HOMO-LUMO Gap (eV) Max Absorption Wavelength (λ_max, nm)
Gas Phase 1.0 4.50 310
Toluene 2.38 4.45 315
Ethanol 24.55 4.38 322

Note: This table presents illustrative data based on established trends for similar molecules to show how solvent polarity is expected to affect key molecular properties.

Research Applications of 3 Chloro 1,6 Naphthyridine As a Chemical Scaffold

Scaffold Design in Medicinal Chemistry Research

The 1,6-naphthyridine (B1220473) motif is considered a multivalent scaffold, meaning it can be appropriately substituted to interact with a diverse array of biological targets. rsc.orgnih.gov Its structural framework provides a foundation for the synthesis of novel compounds with potential applications as antitumor, antiviral, and enzyme inhibitory agents. mdpi.com The design process often begins with the core scaffold, which is then elaborated with various functional groups to optimize biological activity and pharmacokinetic properties.

The planar 1,6-naphthyridine ring system is a versatile starting point for the synthesis of more complex, fused polycyclic structures. Researchers have developed methods to construct tri-, tetra-, and pentacyclic systems based on this scaffold. nih.gov A common strategy involves acid-mediated intramolecular Friedel-Crafts-type reactions. For instance, 4-(arylamino)nicotinonitriles can undergo cycloaromatisation mediated by trifluoromethanesulfonic acid (CF3SO3H) or sulfuric acid (H2SO4) to yield fused polycyclic 1,6-naphthyridin-4-amines. nih.govrsc.org In this reaction, the cyano group acts as a one-carbon synthon to facilitate ring closure. nih.gov

Another approach involves the synthesis of benzo[b] nih.govnih.govnaphthyridine derivatives. Starting from 2-alkyl-10-chloro-1,2,3,4-tetrahydrobenzo[b] nih.govnih.govnaphthyridines, further derivatization can be achieved. mdpi.comnih.gov For example, these precursors can be used to introduce phenylethynyl or indolyl groups at specific positions, creating novel and complex tricyclic systems for biological evaluation. mdpi.comnih.gov Such synthetic strategies enable the diversification of the core scaffold, leading to libraries of compounds with varied three-dimensional shapes and chemical properties. rsc.orgrsc.org

Structure-Activity Relationship (SAR) analysis is a critical component of drug discovery that systematically investigates how chemical structure modifications affect a molecule's biological activity. oncodesign-services.comrjraap.com For 1,6-naphthyridine derivatives, SAR studies have provided essential insights for optimizing their potency and selectivity against various targets. rsc.orgnih.gov

A comprehensive SAR study on 1H-imidazo[4,5-h] nih.govnih.govnaphthyridin-2(3H)-one derivatives as c-Met kinase inhibitors revealed several key design principles. rsc.orgnih.gov The study indicated that for effective c-Met inhibition, an N-1 alkyl substituent with a terminal free amino group, a hydrophobic substituted benzyl (B1604629) group at the N-3 position, and the integrity of the tricyclic core were all essential. rsc.orgnih.gov Further potency improvement was achieved by introducing a 4′-carboxamide phenoxy group at the C-5 position. rsc.orgnih.gov Similarly, SAR studies on 1,6-naphthyridine-2-one derivatives as FGFR4 inhibitors have guided the optimization of these compounds for treating colorectal cancer. nih.gov These studies help pinpoint which parts of the molecule are crucial for interaction with the biological target and which can be modified to improve drug-like properties. oncodesign-services.com

When the three-dimensional structure of a biological target is unknown, Ligand-Based Drug Design (LBDD) methodologies become invaluable. jubilantbiosys.com These approaches utilize the chemical structures of known active ligands to develop predictive models. mdpi.com Three-dimensional quantitative structure-activity relationship (3D-QSAR) is a key LBDD technique used to correlate the biological activity of compounds with their 3D properties. nih.gov

Commonly used 3D-QSAR methods include Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). taylorfrancis.comnih.gov CoMFA calculates steric and electrostatic fields around a set of aligned molecules, while CoMSIA provides a more detailed analysis by also considering hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. taylorfrancis.comnih.govresearchgate.net These models generate contour maps that visualize the regions where modifications to the molecular structure are likely to increase or decrease biological activity. nih.govnih.gov For instance, 3D-QSAR studies on a series of cytotoxic naphthyridine derivatives identified that the C-1 NH and C-4 carbonyl groups of the naphthyridine ring, along with a C-2 naphthyl ring, were important for activity. nih.gov Such models provide crucial guidance for the rational design of new, more potent 1,6-naphthyridine-based compounds. nih.gov

A pharmacophore is an abstract representation of the essential molecular features—such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers—that are necessary for a molecule to interact with a specific biological target. unina.it Identifying the correct pharmacophore for a series of active 1,6-naphthyridine derivatives is a fundamental step in optimizing their design. mdpi.com This process involves aligning the 3D structures of active compounds to find the common spatial arrangement of these critical features. unina.it

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. tandfonline.commdpi.com This method is widely used in drug design to understand the interactions between 1,6-naphthyridine derivatives and their biological targets at a molecular level. ekb.eg By analyzing the binding mode, researchers can gain insights into the key amino acid residues involved in the interaction, which helps to explain the observed SAR data and guide further optimization of the ligand. mdpi.com

For example, docking studies of 1H-imidazo[4,5-h] nih.govnih.gov-naphthyridin-2(3H)-ones within the c-Met kinase active site helped to rationalize their inhibitory activity. researchgate.net Similarly, induced-fit docking studies have been employed to show how derivatives occupy a binding site and engage with key residues. mdpi.com These computational analyses are a crucial step in modern medicinal chemistry research, providing a structural basis for the biological activity of newly synthesized compounds. tandfonline.com

The 1,6-naphthyridine scaffold has been utilized to develop inhibitors for a variety of enzymes and receptors. Molecular docking has been instrumental in elucidating the interaction mechanisms with these targets.

Kinases: Derivatives of 1,6-naphthyridine have been developed as potent inhibitors of several kinases, including c-Met and Fibroblast Growth Factor Receptor 4 (FGFR4). nih.govnih.govnih.gov Docking studies reveal that these inhibitors typically act as ATP-competitive compounds, binding to the ATP-binding site of the kinase. mdpi.com The analysis of the binding mode for a series of 1,6-naphthyridinone-based MET kinase inhibitors helped guide extensive SAR and pharmacokinetic studies. nih.gov

Phosphodiesterase 5 (PDE5): The 1,6-naphthyridine nucleus is a feature of some compounds designed as PDE5 inhibitors. mdpi.comrsc.org While specific docking studies on 1,6-naphthyridine derivatives are part of broader research, related naphthyridine isomers (1,7- and 2,7-naphthyridines) have been shown to be potent and specific PDE5 inhibitors. nih.govisc.ac Computational studies on similar scaffolds help understand the structural requirements for potent inhibition. nih.gov

Monoamine Oxidase (MAO): Benzo[b] nih.govnih.govnaphthyridine derivatives have been identified as inhibitors of MAO-B. mdpi.comresearchgate.net Molecular modeling and docking can help rationalize the inhibitory potency and selectivity of these compounds, which are of interest for treating neurodegenerative disorders like Parkinson's and Alzheimer's diseases. mdpi.comresearchgate.net

Acetylcholinesterase (AChE): Fused polycyclic 1,6-naphthyridines, specifically 1,2,3,4-tetrahydrobenzo[h] nih.govnih.govnaphthyridines, have been designed as potent inhibitors of acetylcholinesterase. nih.gov Molecular modeling suggests these compounds bind to both the peripheral anionic site (PAS) and midgorge residues of the enzyme, explaining their high inhibitory potency. nih.gov

Interactive Data Table: Inhibitory Activity of Selected 1,6-Naphthyridine Derivatives

This table summarizes the inhibitory concentrations (IC50) of various 1,6-naphthyridine derivatives against their respective biological targets as reported in the literature.

Compound ClassDerivative ExampleTarget EnzymeIC50 ValueReference
1,2,3,4-Tetrahydrobenzo[h] nih.govnih.govnaphthyridinesCompound 16ahuman Acetylcholinesterase (hAChE)65 nM nih.gov
Benzo[b] nih.govnih.govnaphthyridines1-(2-(4-fluorophenyl)ethynyl) analog 5gMonoamine Oxidase B (MAO-B)1.35 µM mdpi.com
1H-imidazo[4,5-h] nih.govnih.govnaphthyridin-2(3H)-oneCompound 2tc-Met Kinase2.6 µM rsc.orgnih.gov
1,6-Naphthyridin-2(1H)-oneCompound A34FGFR4 Kinase- nih.gov

Molecular Docking and Binding Mode Analysis in Research

Role in Materials Science Research

The rigid, planar structure and electron-deficient nature of the naphthyridine core make it an attractive scaffold for the development of novel materials with interesting electronic and photophysical properties. Derivatives of 3-chloro-1,6-naphthyridine, through substitution at the chloro position and elsewhere on the bicyclic system, have been investigated for their potential in various materials science applications.

Photophysical Properties and Luminescence Research of Naphthyridine Derivatives

Naphthyridine derivatives have garnered significant attention for their intriguing optical and electrochemical properties. rsc.org The inherent electronic characteristics of the naphthyridine scaffold can be fine-tuned through the introduction of various functional groups, leading to materials with tailored absorption and emission profiles.

Research into fused polycyclic 1,6-naphthyridin-4-amine (B1269099) derivatives has revealed structure-dependent optical properties. rsc.org For instance, certain derivatives exhibit notable fluorescence with high absolute fluorescence quantum yields, reaching up to 0.89 in some cases. rsc.org The introduction of an NEt2 group in one derivative resulted in an extended Stokes shift while maintaining a favorable quantum efficiency, highlighting a potential strategy for developing fluorophores with large Stokes shifts based on the 1,6-naphthyridin-4-amine scaffold. rsc.org

The photophysical behavior of these compounds is also sensitive to their environment. For example, the fluorescence intensity of certain 1,6-naphthyridine derivatives is significantly quenched in protonic solvents, suggesting their potential use as environment-sensitive fluorophores. rsc.org The absorption spectra of 1,6-naphthyridine-4-amine derivatives typically show multiple overlapping broad bands, with maximum absorption wavelengths observed in the range of 344 to 448 nm in dilute DMSO solutions. rsc.org

In a different study, a series of n-type conjugated 1,8-naphthyridine (B1210474) oligomers demonstrated high fluorescence in both solution and the solid state, with quantum yields ranging from 0.70 to 1.0. rsc.orgresearchgate.net These compounds emit light in the blue, green, and yellow regions of the spectrum. rsc.orgresearchgate.net Furthermore, some naphthyridine-based iridium(III) complexes have been synthesized that show tunable emission peak wavelengths from 521 nm to 600 nm, with high photoluminescence quantum yields of 80–85% in CH2Cl2. rsc.org

The unique fluorescence characteristics of naphthyridine derivatives underscore their potential for the development of novel organic small-molecule fluorophores for various applications. rsc.org

Table 1: Photophysical Properties of Selected Naphthyridine Derivatives

Compound Class Key Photophysical Property Reported Value Potential Application
Fused 1,6-Naphthyridin-4-Amine Derivatives Absolute Fluorescence Quantum Yield Up to 0.89 Organic Fluorophores
n-type Conjugated 1,8-Naphthyridine Oligomers Fluorescence Quantum Yield 0.70–1.0 Emitters in OLEDs
Naphthyridine-based Iridium(III) Complexes Photoluminescence Quantum Yield 80–85% Emitters in OLEDs

Applications in Organic Light-Emitting Diodes (OLEDs) Research

The tunable photophysical properties of naphthyridine derivatives make them promising candidates for use in organic light-emitting diodes (OLEDs). The 1,6-naphthyridine scaffold, as a part of the broader naphthyridine family, contributes to the development of materials for various roles within OLED devices, including as emitters and electron-transport materials.

Derivatives of 1,5-naphthyridine (B1222797) and 1,8-naphthyridine have been successfully incorporated into thermally activated delayed fluorescence (TADF) emitters, which are crucial for achieving high efficiency in OLEDs. For instance, OLEDs based on TADF emitters containing a 1,5-naphthyridine acceptor unit and phenoxazine (B87303) or phenothiazine (B1677639) donor units have demonstrated high external quantum efficiencies (EQEs) of 29.9% and 25.8%, respectively. acs.org Similarly, blue OLEDs based on 1,8-naphthyridine derivatives have achieved maximum EQEs of up to 20.9%. researchgate.net

Naphthyridine-based emitters have been developed to cover a wide range of the visible spectrum. Deep-blue OLEDs with a 1,8-naphthyridine emitter have reached an EQE of 17.6%. acs.org Furthermore, naphthyridine-based iridium(III) complexes have been used to create green to red OLEDs with impressive performances, achieving EQEs exceeding 30% and exhibiting very low efficiency roll-off. rsc.org One such device using a naphthyridine-based iridium(III) complex as the dopant achieved a maximum EQE of 32.3% and an exceptionally high brightness of 242,548 cd m−2. rsc.org

A series of n-type conjugated 1,8-naphthyridine oligomers have also been investigated as emitters in non-doped OLEDs. rsc.orgresearchgate.net These materials, which possess high glass-transition and decomposition temperatures, have been used to fabricate single-layer emitter OLEDs with yellow to white-pink emission. rsc.orgresearchgate.net The yellow emitters in this series achieved a maximum brightness of 250 cd m−2 with a maximum current efficiency of 1.2 cd A−1. rsc.org

Table 2: Performance of Selected Naphthyridine-Based OLEDs

Naphthyridine Isomer Device Type Color Max. External Quantum Efficiency (EQE) Max. Brightness
1,5-Naphthyridine TADF OLED Not Specified 29.9% 33,540 cd m⁻²
1,8-Naphthyridine TADF OLED Blue 20.9% Not Reported
Naphthyridine-based Ir(III) Complex Phosphorescent OLED Green-Red 32.3% 242,548 cd m⁻²
1,8-Naphthyridine Oligomer Non-doped OLED Yellow Not Reported 250 cd m⁻²

Catalysis and Ligand Development Research

The presence of two nitrogen atoms in the naphthyridine ring system makes it an excellent platform for the design of ligands for transition metal complexes. These complexes have shown significant potential in various catalytic applications.

As Ligands for Transition Metal Complexes in Catalysis

The 1,6-naphthyridine scaffold, along with other naphthyridine isomers, can act as a bidentate ligand, coordinating to transition metals to form stable complexes. These complexes can serve as catalysts for a variety of organic transformations.

For example, 1,8-naphthyridinyl-based ligands have been synthesized and used to prepare ruthenium and rhodium complexes. ntu.edu.tw Ruthenium complexes bearing these ligands have been investigated for their catalytic activity in the transfer hydrogenation of aldehydes in an aqueous medium, using formate/formic acid as the hydrogen source. ntu.edu.tw

The geometry of the naphthyridine ligand can influence the structure and reactivity of the resulting metal complex. For instance, the 1,5-naphthyridine core, due to the spatial arrangement of its nitrogen atoms, cannot bind to the same metal atom in a chelating fashion and often acts as a bridging ligand or a monodentate ligand. nih.gov In contrast, dinucleating ligands based on the 1,8-naphthyridine framework have been used to synthesize a series of dinuclear and tetranuclear first-row transition metal complexes. rsc.org The rigidity of the DPFN ligand, 2,7-bis(di(2-pyridyl)fluoromethyl)-1,8-naphthyridine, imposes a pseudo-octahedral geometry around the metal centers. rsc.org Each metal center in these dinuclear complexes possesses an additional open coordination site, which is of particular interest for catalyst design. rsc.org

Role in Asymmetric Catalysis Research

The development of chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically enriched compounds. The naphthyridine framework has been utilized in the design of chiral ligands and catalysts for asymmetric transformations.

A significant application of naphthyridine derivatives in this area is the asymmetric hydrogenation of substituted 1,5-naphthyridines, catalyzed by chiral cationic ruthenium diamine complexes. nih.gov This process allows for the efficient synthesis of 1,2,3,4-tetrahydro-1,5-naphthyridines with high enantioselectivity (up to 99% ee) and full conversions. nih.gov The resulting optically pure 1,5-diaza-cis-decalins are valuable as rigid chelating diamine ligands for further applications in asymmetric synthesis. nih.gov

While direct examples involving this compound in asymmetric catalysis are less documented in the provided search results, the successful use of other naphthyridine isomers highlights the potential of the broader naphthyridine class as a scaffold for the development of new chiral catalysts. The functionalization of the 1,6-naphthyridine core, for instance at the 3-position, could provide a handle for the introduction of chiral auxiliaries or for tuning the electronic and steric properties of the resulting metal complexes to achieve high levels of asymmetric induction.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.